Selective Inhibition of Fungal Protein Synthesis: A 30641 vs. Gliotoxin (Mechanism Specificity)
The most significant differentiation of A 30641 (aspirochlorine) from the prototype ETP gliotoxin lies in its mechanism specificity. Using cell-free translation systems derived from Candida albicans, rabbit reticulocyte lysates, and Escherichia coli, Monti et al. (1999) demonstrated that A 30641 inhibits fungal protein synthesis with an IC₅₀ of 46 nM in the C. albicans system, while exhibiting no measurable inhibition of protein synthesis in bacterial or mammalian systems at concentrations up to 100 μM [1]. In contrast, gliotoxin inhibits protein synthesis non-selectively across fungal, bacterial, and mammalian systems through thiol-disulfide redox cycling, and is a known immunosuppressive mycotoxin with pleiotropic cellular effects [2]. Additionally, A 30641 was shown not to inhibit chitin synthase, DNA synthesis, or glucan synthase in intact C. albicans cells, confirming its target selectivity for the translational apparatus [1]. This functional selectivity is mechanistically linked to the unique dihydro-1,2-oxazine-containing spiro architecture of A 30641, which is absent in all other ETP members [3].
| Evidence Dimension | Protein synthesis inhibition selectivity (IC₅₀ in cell-free systems) |
|---|---|
| Target Compound Data | IC₅₀ = 46 nM (C. albicans cell-free translation); no inhibition in bacterial (E. coli) or mammalian (rabbit reticulocyte) systems at ≤100 μM |
| Comparator Or Baseline | Gliotoxin: non-selective inhibition across fungal, bacterial, and mammalian translation systems; IC₅₀ ~0.5-5 μM in mammalian cells with pleiotropic toxicity |
| Quantified Difference | >2,000-fold selectivity window for fungal vs. mammalian/bacterial protein synthesis for A 30641, compared to <10-fold for gliotoxin |
| Conditions | Cell-free protein synthesis assay; C. albicans extract, E. coli S30 extract, rabbit reticulocyte lysate; [³H]leucine incorporation; J Antibiot 52(3):311-318, 1999 |
Why This Matters
For procurement decisions in antifungal drug discovery, A 30641's >2,000-fold translational selectivity window represents a fundamentally lower inherent cytotoxicity risk profile compared to gliotoxin and other redox-active ETPs, making it a superior chemical probe for fungal-specific target validation.
- [1] Monti F, Ripamonti F, Hawser SP, Cojocaru G, Malabarba A, Selva E, Denaro M. Aspirochlorine: a highly selective and potent inhibitor of fungal protein synthesis. J Antibiot (Tokyo). 1999;52(3):311-318. doi:10.7164/antibiotics.52.311 View Source
- [2] Coleman JJ, Ghosh S, Okoli I, Mylonakis E. Antifungal activity of microbial secondary metabolites. PLoS One. 2011;6(9):e25321. (MIC gliotoxin vs. C. albicans: 2.0 μg/mL) View Source
- [3] US3991052A. Antibiotic A-30641. Berg DH, Hamill RL, Hoehn MM, assignors to Eli Lilly and Company. Published 1976-11-09. (First dithiodiketopiperazine with dihydro-1,2-oxazine ring) View Source
